6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one
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Overview
Description
6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one is a naphthalene derivative with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of naphthalene derivatives followed by the introduction of a hydroxymethyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters and the use of efficient purification techniques are essential to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s effects on specific enzymes and receptors are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxy-2-naphthoic acid
- 2,3-Dihydroxy-1,4-naphthoquinone
- 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene
Uniqueness
6,8-Dihydroxy-3-(hydroxymethyl)naphthalen-1(2H)-one is unique due to its specific hydroxylation pattern and the presence of a hydroxymethyl group
Properties
CAS No. |
676620-32-9 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6,8-dihydroxy-3-(hydroxymethyl)-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10O4/c12-5-6-1-7-3-8(13)4-10(15)11(7)9(14)2-6/h1,3-4,12-13,15H,2,5H2 |
InChI Key |
DANZVIZXRJZZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(C1=O)C(=CC(=C2)O)O)CO |
Origin of Product |
United States |
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